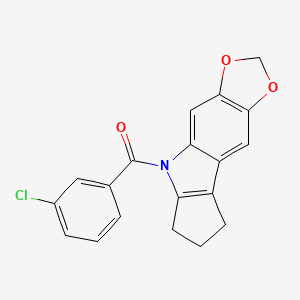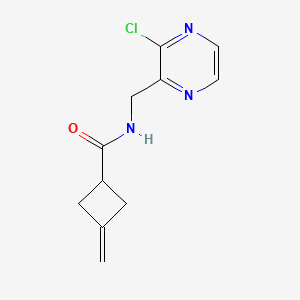![molecular formula C17H15Cl2N5O3 B13963579 Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]- CAS No. 62331-46-8](/img/structure/B13963579.png)
Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Propanenitrile, 3-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenylamino]- involves several steps:
Cyanethylation: 2,6-dichloro-4-nitroaniline is reacted with acrylonitrile to form the cyanethylated product.
Hydroxyethylation: The cyanethylated product is then reacted with ethylene oxide to introduce the hydroxyethyl group.
Esterification: The hydroxyethylated product is esterified using acetic anhydride.
Diazotization and Coupling: 2,6-dichloro-4-nitroaniline is diazotized and then coupled with the esterified product to form the final compound.
Análisis De Reacciones Químicas
Propanenitrile, 3-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenylamino]- undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the nitro and chloro positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
Propanenitrile, 3-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenylamino]- has several scientific research applications:
Chemistry: It is used as a model compound in studying azo dye chemistry and reactions.
Biology: Research on its interactions with biological molecules helps understand its potential effects and applications.
Medicine: Studies explore its potential use in medical diagnostics and treatments.
Industry: Apart from textiles, it is used in various industrial applications where azo dyes are required.
Mecanismo De Acción
The mechanism of action of Propanenitrile, 3-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenylamino]- involves its interaction with molecular targets through its azo and nitro groups. These interactions can lead to changes in the chemical and physical properties of the target molecules, affecting their function and behavior .
Comparación Con Compuestos Similares
Propanenitrile, 3-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenylamino]- can be compared with other similar azo dyes:
Disperse Orange 61: Similar in structure but with different substituents, leading to variations in color and application.
Disperse Yellow 163: Another azo dye with different substituents, used in different industrial applications.
These comparisons highlight the unique properties and applications of Propanenitrile, 3-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenylamino]- in various fields.
Propiedades
Número CAS |
62331-46-8 |
|---|---|
Fórmula molecular |
C17H15Cl2N5O3 |
Peso molecular |
408.2 g/mol |
Nombre IUPAC |
3-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]propanenitrile |
InChI |
InChI=1S/C17H15Cl2N5O3/c18-15-10-14(24(26)27)11-16(19)17(15)22-21-12-2-4-13(5-3-12)23(8-9-25)7-1-6-20/h2-5,10-11,25H,1,7-9H2 |
Clave InChI |
PAEXBWVMHCSRCV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)N(CCC#N)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Ethyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13963499.png)

![dimethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid](/img/structure/B13963514.png)








![1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B13963569.png)

